molecular formula C14H16FNO4S B2776287 5-fluoro-N-(1-(furan-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide CAS No. 1235303-50-0

5-fluoro-N-(1-(furan-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide

Cat. No. B2776287
CAS RN: 1235303-50-0
M. Wt: 313.34
InChI Key: GCIZACFGAAPNCU-UHFFFAOYSA-N
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Description

5-fluoro-N-(1-(furan-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide, also known as FS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. FS-1 is a sulfonamide derivative that has been shown to exhibit promising pharmacological properties, including anti-inflammatory and anticancer activities. In

Scientific Research Applications

Electrophilic Fluorinating Reagent

N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a sterically demanding analogue of popular fluorinating reagent, has been utilized for improving the enantioselectivity of products in fluorination reactions (Yasui et al., 2011).

Corrosion Inhibition

Quantum chemical and molecular dynamic simulation studies have shown the effectiveness of certain piperidine derivatives, including compounds related to 5-fluoro-N-(1-(furan-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide, in inhibiting corrosion of iron (Kaya et al., 2016).

Cyclooxygenase-2 Inhibition

Fluorine atom introduction into benzenesulfonamide derivatives has shown to increase COX-2 potency and selectivity. This has implications in developing treatments for conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Anticancer Potential

Novel aminothiazole-paeonol derivatives, including fluorine-substituted benzenesulfonamides, have shown high anticancer potential against various cancer cell lines, indicating their promise as anticancer agents (Tsai et al., 2016).

Crystal Structure Analysis

Studies involving compounds like 3-amino-1-(4-fluorophenyl)-7-methoxy-1H-benzo[f]chromene-2-carbonitrile have provided valuable insights into crystal packing and molecular interactions, which are crucial in drug design and material science (Amr et al., 2013).

Fluorinated Heterocycles Synthesis

Synthesis of 2-fluoro- and 3-fluoro-substituted thiophenes, pyrroles, and furans, similar to the target compound, aids in the exploration of new materials and pharmaceutical compounds (Dvornikova et al., 2003).

properties

IUPAC Name

5-fluoro-N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4S/c1-10(8-12-4-3-7-20-12)16-21(17,18)14-9-11(15)5-6-13(14)19-2/h3-7,9-10,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIZACFGAAPNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-(1-(furan-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide

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